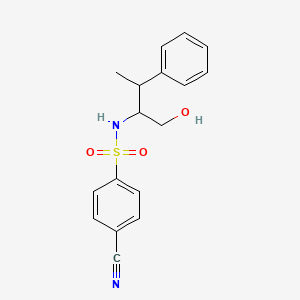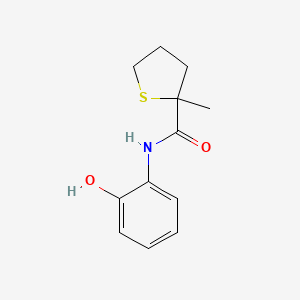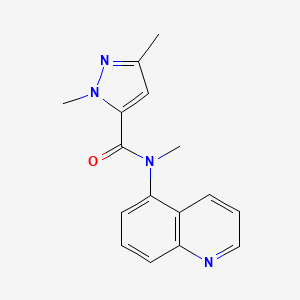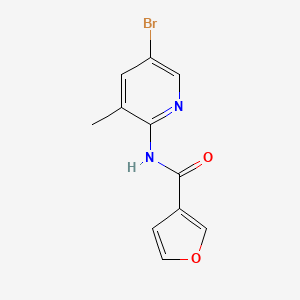
3-(1,4-Thiazepan-4-yl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-Thiazepan-4-yl)oxolan-2-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. TBOA is a glutamate transporter inhibitor that has been shown to have significant effects on synaptic transmission and plasticity. In
科学研究应用
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to have significant effects on synaptic transmission and plasticity, making it an important tool for studying the mechanisms underlying these processes. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been used in studies investigating the effects of drugs and other compounds on glutamate transporters and synaptic transmission.
作用机制
3-(1,4-Thiazepan-4-yl)oxolan-2-one is a glutamate transporter inhibitor that works by blocking the reuptake of glutamate into presynaptic neurons. This leads to an increase in extracellular glutamate levels, which can have significant effects on synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have a high affinity for the glutamate transporter EAAT3, which is primarily expressed in neurons. This selectivity for EAAT3 makes 3-(1,4-Thiazepan-4-yl)oxolan-2-one a valuable tool for studying the role of this transporter in synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have significant effects on synaptic transmission and plasticity. It has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory postsynaptic currents (EPSCs) and an enhancement of synaptic plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been shown to have neuroprotective effects in certain models of neurological disorders, including stroke and traumatic brain injury. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have effects on other neurotransmitter systems, including the GABAergic system.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one in lab experiments is its selectivity for the glutamate transporter EAAT3. This allows researchers to specifically target this transporter and study its role in synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-(1,4-Thiazepan-4-yl)oxolan-2-one levels is necessary to avoid any potential toxic effects.
未来方向
There are many potential future directions for research involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one. One area of interest is the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used to investigate the effects of drugs and other compounds on glutamate transporters in these disorders. Another area of interest is the development of new glutamate transporter inhibitors with improved selectivity and efficacy. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could serve as a starting point for the development of these new compounds. Finally, 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
合成方法
The synthesis of 3-(1,4-Thiazepan-4-yl)oxolan-2-one involves the reaction between 4-methyl-5-(4-methylphenyl)-4,5-dihydrothiazepin-2(1H)-one and 2,3-epoxybutane in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3-(1,4-Thiazepan-4-yl)oxolan-2-one. This synthesis method has been well-established in the literature and has been used in many studies involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one.
属性
IUPAC Name |
3-(1,4-thiazepan-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9-8(2-5-12-9)10-3-1-6-13-7-4-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWURVUKULLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Thiazepan-4-yl)oxolan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)





![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

